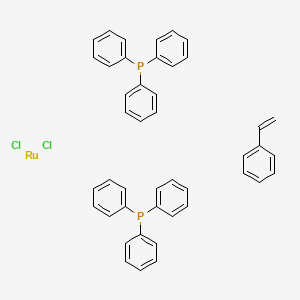
Benzylidene-bis(triphenylphosphine)ruthenium dichloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzylidene-bis(triphenylphosphine)ruthenium dichloride, also known as Grubbs catalyst, is a compound used as a catalyst .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular formula of C43H73Cl2P2Ru, a molar mass of 823.96, a melting point of 153°C (dec.)(lit.), a boiling point of 383.4°C at 760 mmHg, and a vapor pressure of 9.7E-06mmHg at 25°C .Wissenschaftliche Forschungsanwendungen
Metathesis Reactions
- Application in Methyl Soyate Metathesis : The catalyst, which is similar to Benzylidene-bis(triphenylphosphine)ruthenium dichloride, was tested for the metathesis of methyl soyate. However, the specific catalyst showed no reactivity under the tested conditions (Holser, Doll, & Erhan, 2006).
Polymerization and Materials Science
- Synthesis of Cross-Conjugated Polymers : A related ruthenium catalyst was used in the copolymerization of acetophenone and 1,4-bis((trimethylsilyl)ethynyl)benzene, which led to the production of linear copolymers (Londergan et al., 1998).
- Ring-Closing Metathesis and Polymerization : Another related ruthenium carbene complex was used in ring-closing metathesis for the transformation of 1,7-octadiene (Wasilke et al., 2005).
Chemical Synthesis
- Cyclodimerization Reactions : Dihydridocarbonyltris(triphenylphosphine)ruthenium, a compound related to the one , catalyzes cyclodimerization reactions yielding products with fluorescence properties (Lu et al., 2002).
- Hydroselenation and Double-Bond Isomerization : A similar palladium complex catalyzed regioselective addition and subsequent isomerization in alkenyl selenides (Ozaki et al., 2011).
Safety and Hazards
Wirkmechanismus
Target of Action
Benzylidene-bis(triphenylphosphine)ruthenium dichloride, also known as Grubbs Catalyst, is primarily used as a catalyst in organic synthesis . Its primary targets are olefins, which are organic compounds that contain carbon-carbon double bonds .
Mode of Action
The compound interacts with its targets through a process known as metathesis . In this process, the compound facilitates the breaking and reforming of double bonds in the olefins . This results in the rearrangement of substituents in the olefin .
Biochemical Pathways
The compound affects the olefin metathesis pathway . This pathway involves the breaking and reforming of carbon-carbon double bonds, leading to the rearrangement of substituents . The downstream effects include the synthesis of complex organic compounds from simpler ones .
Pharmacokinetics
Its effectiveness as a catalyst suggests that it has good stability and reactivity .
Result of Action
The molecular effect of the compound’s action is the rearrangement of substituents in the olefin . On a cellular level, this can lead to the synthesis of complex organic compounds from simpler ones .
Biochemische Analyse
Biochemical Properties
Benzylidene-bis(triphenylphosphine)ruthenium dichloride plays a crucial role in biochemical reactions, primarily as a catalyst. It interacts with various enzymes, proteins, and other biomolecules to facilitate chemical transformations. For instance, it is known to interact with olefins, promoting their metathesis reactions. The nature of these interactions involves the formation of a metallacyclobutane intermediate, which then undergoes a series of steps to yield the desired product. This compound’s ability to stabilize reactive intermediates and lower the activation energy of reactions makes it an essential component in biochemical studies .
Cellular Effects
The effects of this compound on cells and cellular processes are profound. It influences cell function by modulating various signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the Wnt signaling pathway, which plays a critical role in cell proliferation and differentiation. Additionally, this compound can alter the expression of genes involved in oxidative stress response, leading to changes in cellular metabolism and overall cell health .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, forming stable complexes that can either inhibit or activate enzymes. For instance, it can inhibit the activity of certain proteases by binding to their active sites, preventing substrate access. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins. These interactions lead to alterations in cellular processes and functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of this compound is influenced by factors such as temperature, light, and the presence of other chemicals. Over time, it may degrade into less active forms, reducing its efficacy in catalysis. Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including changes in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can effectively catalyze biochemical reactions without causing significant toxicity. At higher doses, it may exhibit toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where a specific dosage range results in optimal catalytic activity without adverse effects. Beyond this range, the compound’s toxicity increases, leading to detrimental outcomes in animal models .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Once inside the cell, it may localize to specific compartments, such as the cytoplasm or nucleus, depending on its interactions with cellular components. These interactions can affect the compound’s localization and accumulation, influencing its overall activity and function .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Alternatively, it may be directed to the nucleus, where it can interact with DNA and transcription factors to modulate gene expression. These localization patterns are essential for understanding the compound’s biochemical and cellular effects.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for Benzylidene-bis(triphenylphosphine)ruthenium dichloride involves the reaction of ruthenium trichloride with triphenylphosphine in the presence of benzaldehyde. The resulting product is then purified through recrystallization.", "Starting Materials": [ "Ruthenium trichloride", "Triphenylphosphine", "Benzaldehyde", "Ethanol" ], "Reaction": [ "Dissolve 1.0 g of ruthenium trichloride in 50 mL of ethanol in a round-bottom flask.", "Add 2.0 g of triphenylphosphine and 1.0 g of benzaldehyde to the flask and stir the mixture for 24 hours at room temperature.", "Filter the mixture to remove any solid impurities.", "Add diethyl ether to the filtrate to precipitate the product.", "Collect the product by filtration and wash it with diethyl ether.", "Recrystallize the product from ethanol to obtain pure Benzylidene-bis(triphenylphosphine)ruthenium dichloride." ] } | |
CAS-Nummer |
172222-30-9 |
Molekularformel |
C44H38Cl2P2Ru |
Molekulargewicht |
800.7 g/mol |
IUPAC-Name |
dichlororuthenium;styrene;triphenylphosphane |
InChI |
InChI=1S/2C18H15P.C8H8.2ClH.Ru/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2-8-6-4-3-5-7-8;;;/h2*1-15H;2-7H,1H2;2*1H;/q;;;;;+2/p-2 |
InChI-Schlüssel |
QEKVQYCTJHJBOF-UHFFFAOYSA-L |
SMILES |
C=CC1=CC=CC=C1.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Ru]Cl |
Kanonische SMILES |
C=CC1=CC=CC=C1.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Ru]Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[4-(4-Methylphenyl)oxan-4-yl]methanamine hydrochloride](/img/structure/B1465221.png)
![3-[(5-Chloro-2-methoxyphenyl)methyl]piperidine hydrochloride](/img/structure/B1465222.png)
![2-{[4-Chloro-2-(trifluoromethyl)phenoxy]methyl}tetrahydrofuran](/img/structure/B1465223.png)
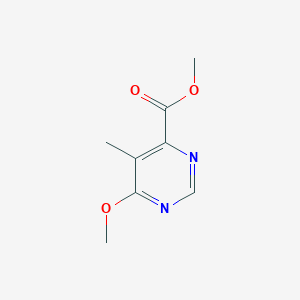
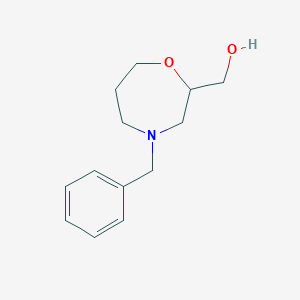
![2-chloro-N-{4-methyl-5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B1465226.png)
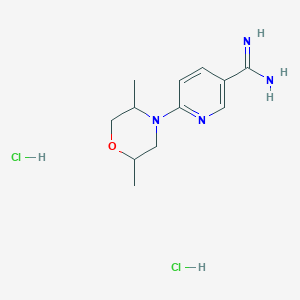

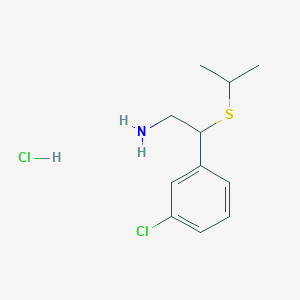


![methyl 1-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B1465234.png)
![Methyl 4-[4-(aminomethyl)phenoxy]butanoate hydrochloride](/img/structure/B1465236.png)
![[3-Methoxy-4-(pyridin-3-ylmethoxy)phenyl]methanamine dihydrochloride](/img/structure/B1465239.png)